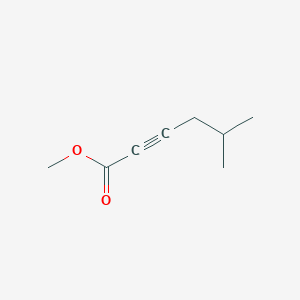
Ethyl 2-(3,4-Difluorphenyl)-2-hydroxyacetat
Übersicht
Beschreibung
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C11H12F2O3 . It is related to Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues, has been reported . Another study describes the synthesis of ticagrelor, an antiplatelet drug, through a four-step reaction .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . A related compound, Ethyl 2-(3,4-difluorophenyl)-2-(ethylamino)propanoate, contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolon-Derivaten
Die Verbindung wird bei der Synthese von Pyrazolon-Derivaten verwendet, die für ihr breites Spektrum an biologischen Aktivitäten bekannt sind . Diese Derivate weisen nachweislich analgetische, antipyretische, antirheumatische, antimikrobielle, antiproliferative und entzündungshemmende Eigenschaften auf . Die synthetisierte Verbindung wurde mittels FTIR, 1 H-NMR, 13 C-NMR und LCMS charakterisiert und zeigte synergistische entzündungshemmende, antiproliferative und antibakterielle Aktivitäten .
Entzündungshemmende Aktivität
Das Molekül (Z)-4-[2-(3,4-Difluorphenyl)hydrazono]-3-methyl-1 H-pyrazol-5(4 H)-on 4, das unter Verwendung der Verbindung synthetisiert wurde, erwies sich als wirksam bei der Hemmung des Pfotenödems um 68,29% (2 h) und 71,16% (4 h), verglichen mit Diclofenac-Natrium, das eine Hemmung von 70,12% (2 h) und 79,76% (4 h) aufweist .
Synthese von kondensierten Pyrimidinen
Die Verbindung kann zur Synthese von kondensierten Pyrimidinen verwendet werden, die wichtige Strukturfragmente von antiviralen Mitteln sind . Die Dimroth-Umlagerung, ein Prozess, der die Isomerisierung von Heterocyclen beinhaltet, spielt bei dieser Synthese eine entscheidende Rolle .
Produktion von antiviralen Verbindungen
Kondensierte Pyrimidine, die unter Verwendung der Verbindung synthetisiert wurden, sind Strukturanaloga von antiviralen Verbindungen . Diese Analoga können bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden .
Bioreduktionsleistungen
Die Verbindung kann als Substrat in den Bioreduktionsleistungen rekombinanter Escherichia-coli-Zellen verwendet werden . Dieser Prozess beinhaltet die Verwendung von 2-Chlor-1-(3,4-Difluorphenyl)ethanon (CFPO) als Substrat in verschiedenen Kombinationen von Cholin und Aminosäuren als DESs-Komponenten .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLMWRLLTXJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)




![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)




